cis-8-Octadecenoic acid
Overview
Description
cis-8-Octadecenoic acid is a monounsaturated fatty acid with the molecular formula C18H34O2. It is an isomer of oleic acid and is found in partially hydrogenated vegetable oil and milk fat . This compound is characterized by the presence of a cis double bond at the 8th carbon position in its 18-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-8-Octadecenoic acid can be achieved through various methods. One common approach involves the partial hydrogenation of vegetable oils, which introduces the cis double bond at the desired position . Another method involves the use of specific catalysts and reaction conditions to selectively hydrogenate or dehydrogenate precursor molecules to form the desired this compound .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale hydrogenation of vegetable oils. This process is carefully controlled to ensure the formation of the cis isomer at the 8th carbon position. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-8-Octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents.
Major Products Formed:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Stearic acid.
Substitution: Esters, amides.
Scientific Research Applications
cis-8-Octadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of fatty acids and lipids.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential health benefits, including its effects on lipid metabolism and cardiovascular health.
Industry: It is used in the production of biodegradable lubricants, surfactants, and other industrial products
Mechanism of Action
The mechanism of action of cis-8-Octadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, such as peroxisome proliferator-activated receptors, which regulate gene expression related to lipid metabolism . The pathways involved include the beta-oxidation pathway of fatty acids and the regulation of lipid transport and storage .
Comparison with Similar Compounds
Oleic Acid (cis-9-Octadecenoic acid): Similar in structure but with the double bond at the 9th carbon position.
Vaccenic Acid (cis-11-Octadecenoic acid): Similar in structure but with the double bond at the 11th carbon position.
Petroselinic Acid (cis-6-Octadecenoic acid): Similar in structure but with the double bond at the 6th carbon position
Uniqueness: cis-8-Octadecenoic acid is unique due to the specific position of its double bond, which imparts distinct physical and chemical properties. This positional isomerism can influence its reactivity, biological activity, and industrial applications .
Properties
IUPAC Name |
(Z)-octadec-8-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDQFICGBMAFQ-KHPPLWFESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415240 | |
Record name | cis-8-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5684-71-9, 26764-26-1, 1329-02-8 | |
Record name | cis-8-Octadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5684-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Octadecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-8-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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